molecular formula C16H14FNO B5805769 N-(4-fluorobenzyl)-3-phenylacrylamide

N-(4-fluorobenzyl)-3-phenylacrylamide

Cat. No. B5805769
M. Wt: 255.29 g/mol
InChI Key: XNRZQATVQKMUIH-DHZHZOJOSA-N
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Description

N-(4-fluorobenzyl)-3-phenylacrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is a member of the acrylamide family and has a molecular weight of 295.33 g/mol.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-3-phenylacrylamide is not fully understood. However, studies have shown that it exerts its antiproliferative effects through the induction of apoptosis, which is a programmed cell death process. It has also been suggested that the compound inhibits enzymes involved in DNA synthesis and repair, leading to cell death. The inhibition of cholinesterase enzymes by N-(4-fluorobenzyl)-3-phenylacrylamide is believed to be due to its ability to interact with the active site of the enzymes, preventing the hydrolysis of acetylcholine.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-3-phenylacrylamide has been shown to have both biochemical and physiological effects. Biochemically, it has been found to inhibit the activity of cholinesterase enzymes, which are involved in the breakdown of acetylcholine. Physiologically, it has been shown to induce apoptosis in cancer cells, leading to cell death. Additionally, it has been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-fluorobenzyl)-3-phenylacrylamide in lab experiments is its high purity and yield. This makes it an ideal compound for use in medicinal chemistry and drug discovery. Additionally, its ability to inhibit cholinesterase enzymes makes it a useful tool for studying the pathogenesis of Alzheimer's disease. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(4-fluorobenzyl)-3-phenylacrylamide. One area of interest is the development of new anticancer drugs based on this compound. Further studies are needed to elucidate the mechanism of action and to optimize its antiproliferative activity. Additionally, research on the use of this compound in the treatment of Alzheimer's disease is ongoing, and further investigation is needed to determine its efficacy and safety. Finally, the potential use of N-(4-fluorobenzyl)-3-phenylacrylamide in material science, particularly in the development of organic semiconductors, is an area of active research.

Synthesis Methods

The synthesis of N-(4-fluorobenzyl)-3-phenylacrylamide involves a multi-step process that starts with the reaction between 4-fluorobenzylamine and acryloyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with phenyl isocyanate to produce the final product, N-(4-fluorobenzyl)-3-phenylacrylamide. This synthesis method has been optimized to yield high purity and high yield of the product.

Scientific Research Applications

N-(4-fluorobenzyl)-3-phenylacrylamide has been extensively studied for its potential applications in drug discovery and medicinal chemistry. It has been shown to exhibit antiproliferative activity against cancer cells, making it a promising lead compound for the development of new anticancer drugs. Additionally, it has been found to have inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Furthermore, N-(4-fluorobenzyl)-3-phenylacrylamide has been investigated for its potential use in material science, particularly in the development of organic semiconductors.

properties

IUPAC Name

(E)-N-[(4-fluorophenyl)methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO/c17-15-9-6-14(7-10-15)12-18-16(19)11-8-13-4-2-1-3-5-13/h1-11H,12H2,(H,18,19)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRZQATVQKMUIH-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(4-fluorobenzyl)-3-phenylprop-2-enamide

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